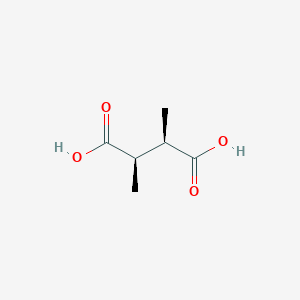![molecular formula C11H21NO B13146374 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[3.1.0]hexane core, which is fused with an amino and a hydroxyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the efficient and modular synthesis of various bicyclic structures .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound shares a similar bicyclic structure but differs in the substituents attached to the core.
Trans-4-Thujanol: Another bicyclic compound with a similar core structure but different functional groups.
Uniqueness
2-(1-Amino-2-methylbutan-2-yl)bicyclo[310]hexan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the bicyclic core
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
2-(1-amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-3-10(2,7-12)11(13)5-4-8-6-9(8)11/h8-9,13H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
DJGMGMUIEIRGFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CN)C1(CCC2C1C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


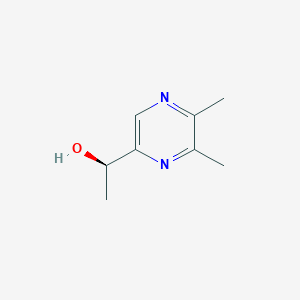
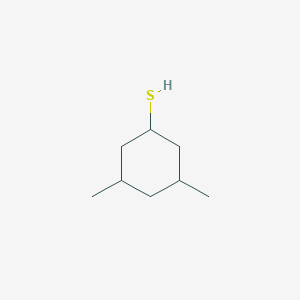
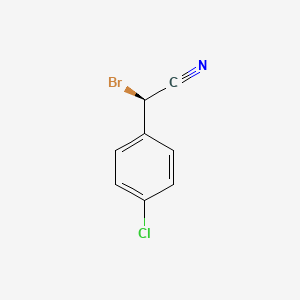
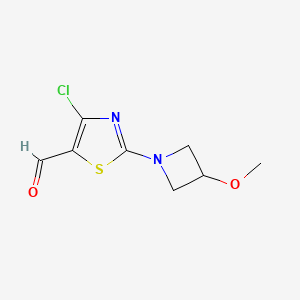

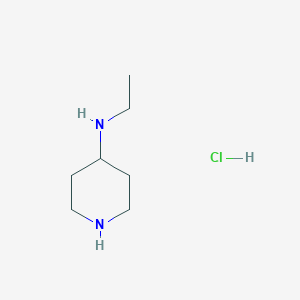
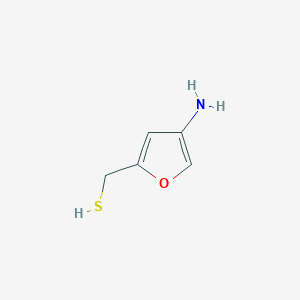
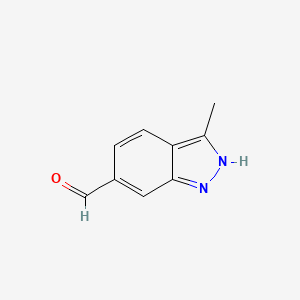
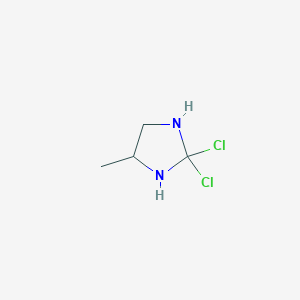
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

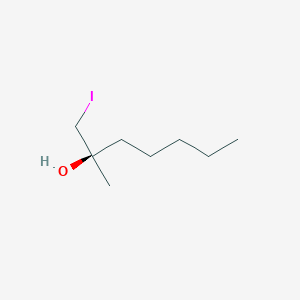
![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
